molecular formula C18H13N5O4 B2777860 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396795-57-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2777860
CAS RN: 1396795-57-5
M. Wt: 363.333
InChI Key: HCBYWFPCRWASCJ-UHFFFAOYSA-N
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Description

This compound is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It is used on cereals including wheat, barley, oats, rye, sugar beet, root crops, pulses, oilseeds, leafy crops, cucumber, gherkins, and courgettes .


Molecular Structure Analysis

The chemical formula of this compound is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl . The International Chemical Identifier key (InChIKey) is XUQQRGKFXLAPNV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is persistent and has a high potential for particle-bound transport . It has high fish acute ecotoxicity . It is highly soluble with a solubility of 339.0 mg/ml or 2.37 mol/l .

Mechanism of Action

This compound works as a Quinone Outside Inhibitor (QoI). It inhibits the respiratory chain via complex III in the mitochondria although it remains effective against QoI resistant strains .

Safety and Hazards

The compound has a moderate alert for being a possible carcinogen, having reproduction/development effects, and being a neurotoxicant . The safety signal word for this compound is “Warning” and the hazard statements include H315-H319-H335 .

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c1-22-18(26)23(21-20-22)12-8-6-11(7-9-12)19-17(25)16-10-14(24)13-4-2-3-5-15(13)27-16/h2-10H,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBYWFPCRWASCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

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